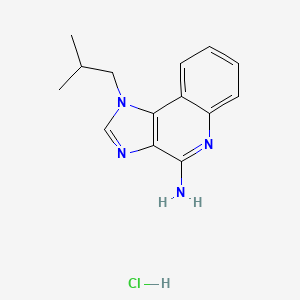

Imiquimod hydrochloride

概要

説明

Imiquimod hydrochloride is an immune response modifier that selectively stimulates toll-like receptor 7 (TLR7). It exhibits antiviral and antitumor effects in vivo . It is used to treat external warts around the genital and rectal areas called condyloma acuminatum . It is also used to treat certain types of skin conditions .

Synthesis Analysis

The synthesis of Imiquimod involves a Knoevenagel coupling reaction of 2-bromobenzaldehyde with ethyl isocyanoacetate. The resulting acrylate is brominated, oxidized, and then treated with isobutylamine to generate the imidazole ring .Molecular Structure Analysis

Imiquimod hydrochloride has a molecular formula of C14H16N4• HCl and a molecular weight of 276.8 g/mol . It is an imidazoquinoline amine analogue to guanosine .Chemical Reactions Analysis

Imiquimod hydrochloride has been analyzed using various techniques including high-performance liquid chromatography (HPLC), spectrofluorometry, and ultraviolet-visible spectroscopy . It has been found to be stable in all conditions except oxidizing conditions where it degrades into a more polar molecule in a hydrogen peroxide concentration-dependent manner .Physical And Chemical Properties Analysis

Imiquimod hydrochloride has a molecular weight of 276.8 g/mol and is soluble in DMSO at 2 mg/mL . It is provided lyophilized and is stable for long-term storage at -20 °C .科学的研究の応用

Imiquimod Hydrochloride

is a medication that has been used to treat a variety of skin conditions, including genital warts, actinic keratosis, and basal cell carcinoma . It operates by stimulating the immune system’s response to these conditions, leading to antiviral and antitumor effects .

- Imiquimod and its analogs have demonstrated potency as inducers of IFN-α and other cytokines both in vitro and in vivo . Cytokine gene activation is mediated via the signal transducer and activator of transcription 1 (STAT-1) and involves the transcription factors NFκB and α4F1 .

- Antiviral activity has been demonstrated against a variety of viruses, and clinical efficacy has been demonstrated against genital warts, herpes genitalis and molluscum contagiosum .

- Imiquimod is administered as a 5% cream (Aldara) and has been licensed for the treatment of anogenital warts in immunocompetent patients . Complete clearance of warts has been observed in up to half of treated patients with only local side effects reported .

- Imiquimod is used off-label for the treatment of different forms of skin cancers, including some malignant melanocytic proliferations such as lentigo maligna, atypical nevi and other in situ melanoma-related diseases .

- The aim of the work was to improve the drug solubility and skin retention using micelles of d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), a water-soluble derivative of vitamin E, co-encapsulating various lipophilic compounds with the potential ability to improve imiquimod affinity for the micellar core, and thus its loading into the nanocarrier .

- The micellar formulation based on TPGS and oleic acid was identified as the most interesting in terms of both drug solubility (which was increased from few µg/mL to 1154.01 ± 112.78 µg/mL) and micellar stability (which was evaluated up to 6 months from micelles preparation) .

Immunomodulation

Cancer Treatment

- Actinic keratosis is a precancerous skin lesion that can occur on sun-exposed areas of the body like the face and back of the hands .

- Imiquimod is used to treat actinic keratosis by stimulating the immune system’s response . This leads to antiviral and antitumor effects .

- The medicine is applied as a thin layer to the affected area of the skin just before bedtime . It is allowed to stay on the treated skin for 8 hours . After the right amount of time has passed, the treated area is washed with mild soap and water .

- Imiquimod is used to treat certain types of skin cancer called superficial basal cell carcinoma .

- Similar to its use in treating actinic keratosis, imiquimod stimulates the immune system’s response to the cancer cells .

- The application method is similar to that used for actinic keratosis. The medicine is applied as a thin layer to the affected area of the skin just before bedtime . It is allowed to stay on the treated skin for 8 hours . After the right amount of time has passed, the treated area is washed with mild soap and water .

- Condyloma acuminata, also known as genital warts, is caused by certain strains of the human papillomavirus (HPV) .

- Imiquimod is used to treat this condition by stimulating the immune system’s response , leading to antiviral effects .

- The medicine is applied as a thin layer to the affected area of the skin just before bedtime . It is allowed to stay on the treated skin for 6 to 10 hours . After the right amount of time has passed, the treated area is washed with mild soap and water .

- Molluscum contagiosum is a viral infection that causes small, painless bumps on the skin .

- Imiquimod is used to treat this condition by stimulating the immune system’s response , leading to antiviral effects .

- The medicine is applied as a thin layer to the affected area of the skin just before bedtime . It is allowed to stay on the treated skin for 6 to 10 hours . After the right amount of time has passed, the treated area is washed with mild soap and water .

Actinic Keratosis Treatment

Superficial Basal Cell Carcinoma Therapy

Condyloma Acuminata Treatment

Molluscum Contagiosum Treatment

- Herpes simplex virus (HSV) is a common viral infection that presents with localised blistering .

- Imiquimod has been used in the management of HSV infections . It works by stimulating the immune system’s response, leading to antiviral effects .

- The medicine is applied as a thin layer to the affected area of the skin just before bedtime . It is allowed to stay on the treated skin for 6 to 10 hours . After the right amount of time has passed, the treated area is washed with mild soap and water .

HSV Infection Management

COVID-19 Research

Safety And Hazards

特性

IUPAC Name |

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.ClH/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKLRAHQVIHCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imiquimod hydrochloride | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827158.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827159.png)

![1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B2827160.png)

![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)

![1-[(Prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2827168.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2827179.png)